molecular formula C25H22N2O2S2 B2738757 2-((2-(3,4-dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 709000-78-2

2-((2-(3,4-dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2738757
CAS RN: 709000-78-2
M. Wt: 446.58
InChI Key: UROZVABJWPIPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(3,4-dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C25H22N2O2S2 and its molecular weight is 446.58. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research into linked heterocyclic compounds containing the thienopyrimidinone moiety demonstrates significant antimicrobial properties. For instance, compounds synthesized through the one-pot cyclo-condensation of specific pyrimidinamines, aryl/heteroaryl aldehyde, and thioglycolic acid were confirmed to exhibit good inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This includes compounds with moieties like 4-nitrophenyl, 3-nitrophenyl, and 4-dimethylaminophenyl at the 2-position of the thiazolidin-4-one ring, showcasing their potential as broad-spectrum antimicrobial agents (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Anti-HIV-1 Activity

Further research into the thienopyrimidinone derivatives reveals their potential application in anti-HIV treatments. A study on new 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one containing various substituents at positions 5 and 6 of the pyrimidine ring found that certain derivatives suppress the reproduction of the human immunodeficiency virus type 1 (HIV-1) in vitro. Specifically, the 6-benzyl and 6-(2,6-difluorobenzyl) derivatives demonstrated virus-inhibiting properties, highlighting the potential of these compounds in HIV-1 therapy (Novikov, Ozerov, Sim, & Buckheit, 2004).

Anticancer Research

The exploration of 5,6-annulated 2-arylthieno [2,3-d]pyrimidin-4(3H)-ones for anticancer applications has shown promising results. By evaluating their cytotoxicity against various cancer cells, their impact on the polymerization of tubulin, and their vascular-disrupting and anti-angiogenic activities, researchers have identified structure-activity relationships that suggest certain derivatives as promising anticancer drug candidates. Specifically, a derivative with a 3-iodo-4,5-dimethoxyphenyl substituted thienopyrimidine exhibited notable anticancer potential, warranting further research in this direction (Gold, Köhler, Lanzloth, Andronache, Anant, Dandawate, Biersack, & Schobert, 2020).

properties

IUPAC Name

10-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S2/c1-15-11-12-17(13-16(15)2)20(28)14-30-25-26-23-22(19-9-6-10-21(19)31-23)24(29)27(25)18-7-4-3-5-8-18/h3-5,7-8,11-13H,6,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROZVABJWPIPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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